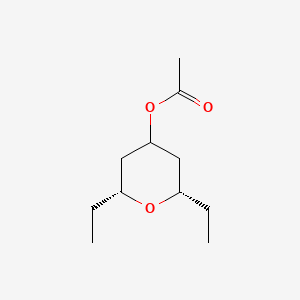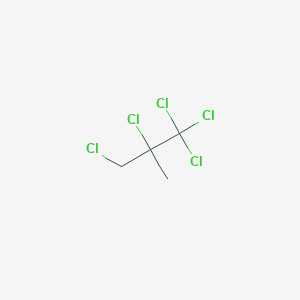
1,1,1,2,3-Pentachloro-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,3-Pentachloro-2-methylpropane is a chlorinated hydrocarbon with the molecular formula C4H5Cl5. This compound is characterized by the presence of five chlorine atoms and a methyl group attached to a propane backbone. It is known for its significant chemical reactivity and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentachloro-2-methylpropane can be synthesized through the chlorination of 2-methylpropane. The process involves the addition of chlorine to 2-methylpropane under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the continuous preparation method is often employed. This involves the reaction of chlorine with trichloropropene in a microchannel reactor. The reaction is carried out at temperatures ranging from 100 to 200°C, with a reaction time of 0.1 to 10 seconds. The product is then collected and purified through cooling and rectification under vacuum conditions .
化学反応の分析
Types of Reactions: 1,1,1,2,3-Pentachloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include various chlorinated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,1,1,2,3-Pentachloro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用機序
The mechanism by which 1,1,1,2,3-Pentachloro-2-methylpropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biochemical effects, including enzyme inhibition and disruption of cellular processes .
類似化合物との比較
- 1,1,1,3,3-Pentachloro-2-methylpropane
- 1,1,2,3,3-Pentachloropropane
Comparison: 1,1,1,2,3-Pentachloro-2-methylpropane is unique due to the specific arrangement of chlorine atoms and the presence of a methyl group. This structural difference imparts distinct chemical and physical properties compared to its isomers. For example, the position of chlorine atoms can influence the compound’s reactivity and its interactions with other molecules .
特性
CAS番号 |
4749-31-9 |
|---|---|
分子式 |
C4H5Cl5 |
分子量 |
230.3 g/mol |
IUPAC名 |
1,1,1,2,3-pentachloro-2-methylpropane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,2-5)4(7,8)9/h2H2,1H3 |
InChIキー |
OAKLYBYUOVAPHJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


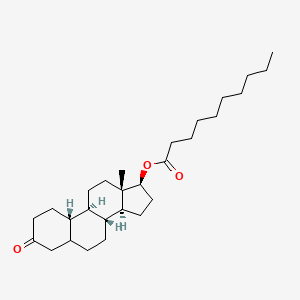
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
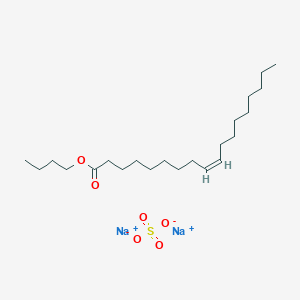
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)


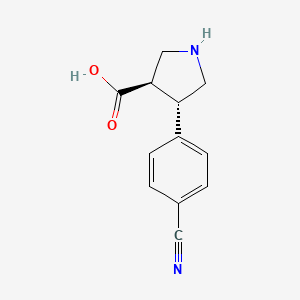
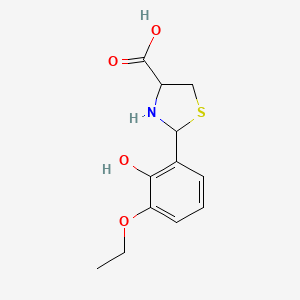
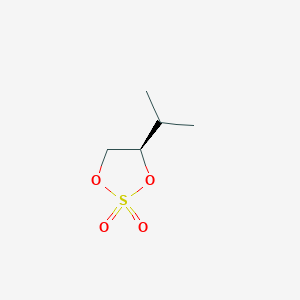
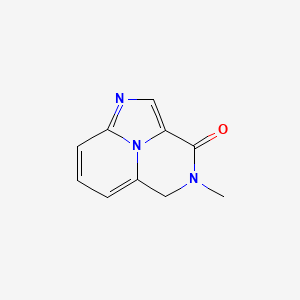
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
